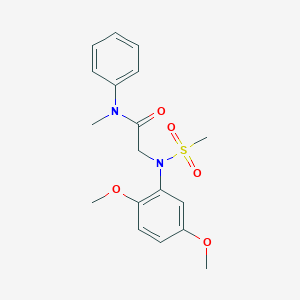
3-(2-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
This compound belongs to a class of chemicals that have been studied for their diverse biological activities and chemical properties. The specific structure of this compound suggests it might be involved in various chemical reactions and possess unique physical and chemical properties.
Synthesis Analysis
While the direct synthesis of "3-(2-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide" is not detailed in the accessed literature, related compounds often involve multi-step synthetic processes that include nucleophilic substitution reactions, cycloadditions, and the use of specific catalysts to achieve the desired isoxazole ring formation and substitution patterns (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including those similar to the compound , has been characterized using techniques like NMR, mass spectrometry, and X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and the conformational preferences of the isoxazole ring and its substituents (Yeong et al., 2018).
Chemical Reactions and Properties
Isoxazole derivatives are known for their reactivity towards nucleophilic and electrophilic substitutions, depending on the nature of the substituents on the ring. The presence of fluorine and methoxy groups could influence the electronic distribution across the molecule, affecting its reactivity in synthetic applications (Liu et al., 2016).
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility in various solvents can be inferred based on the functional groups present in the compound. Isoxazole derivatives often exhibit moderate to low solubility in water but are more soluble in organic solvents due to their aromatic nature and the presence of polar substituents (Kato et al., 1992).
Chemical Properties Analysis
The chemical stability of isoxazole derivatives, including their susceptibility to hydrolysis, oxidation, and photodegradation, is an area of interest. The specific functional groups on the isoxazole ring influence these properties, with electron-withdrawing groups like fluorine potentially enhancing stability under certain conditions (Ahsan et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research in this area often focuses on the synthesis of novel compounds with potential biological activities. For example, studies on the synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives have shown antimicrobial and antitubercular activities, indicating their potential in developing new therapeutic agents (Shingare et al., 2018). Similarly, the development of fluorine-bearing heterocycles demonstrates the versatility of fluorinated compounds in creating pharmacologically relevant molecules (Shi et al., 1996).
Antimicrobial and Antitumor Activities
Several studies have been conducted on the antimicrobial and antitumor properties of compounds within this chemical class. For instance, the synthesis of 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles and their evaluation against various bacterial and fungal organisms highlights the potential of these compounds in addressing resistant microbial strains (Kumar et al., 2019).
Photophysical and Optical Properties
Research into the photophysical properties of compounds with similar structures has revealed applications in materials science, such as the development of fluorescent probes for sensing pH and metal cations. This demonstrates the utility of these compounds beyond pharmaceuticals, extending into chemical sensing and imaging (Tanaka et al., 2001).
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-22-12-8-6-11(7-9-12)19-17(21)16-10-15(20-23-16)13-4-2-3-5-14(13)18/h2-9,16H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWXFWIIILPEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4577607.png)
![2-methyl-1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4577610.png)
![3,3'-thiobis[N-(4-acetylphenyl)propanamide]](/img/structure/B4577639.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4577649.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4577658.png)
![1-(2-methoxyphenyl)-4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4577675.png)
![1,1-bis[4-(dimethylamino)phenyl]-1-pentanol](/img/structure/B4577679.png)


![4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4577691.png)

![6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4577698.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)
